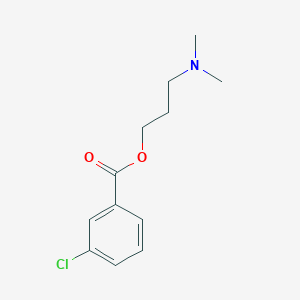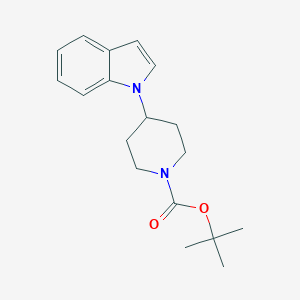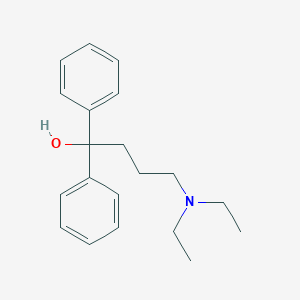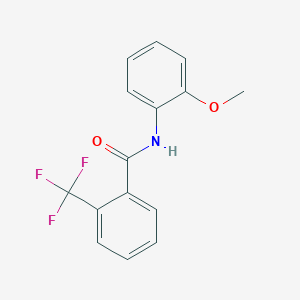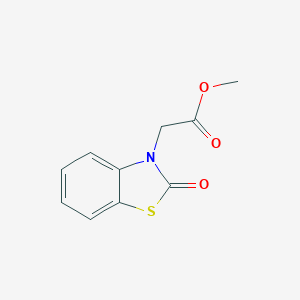
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester, also known as Methyl 2-(benzo[d]thiazol-2-yl)acetate, is a chemical compound with the molecular formula C11H9NO3S. It belongs to the class of benzothiazole derivatives and is widely used in scientific research for various applications.
Aplicaciones Científicas De Investigación
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester has been extensively used in scientific research for various applications. It has been reported to possess antitumor, antiviral, and anti-inflammatory activities. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in Alzheimer's disease. Moreover, it has been used as a fluorescent probe for the detection of thiols and as a ligand for the synthesis of metal complexes.
Mecanismo De Acción
The mechanism of action of (2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester is not fully understood. However, it has been suggested that its biological activities are related to its ability to interact with specific targets in cells. For example, its antitumor activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. Its antiviral activity may be due to its ability to inhibit viral replication. Its anti-inflammatory activity may be due to its ability to modulate the immune response.
Efectos Bioquímicos Y Fisiológicos
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses, such as hepatitis B virus and human immunodeficiency virus. Moreover, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Moreover, it is relatively easy to synthesize and purify, and its purity can be improved by recrystallization. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal. Moreover, its mechanism of action is not fully understood, which may limit its applications in certain areas of research.
Direcciones Futuras
There are several future directions for the research on (2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester. One of the areas of interest is its potential as a therapeutic agent for various diseases, such as cancer, viral infections, and Alzheimer's disease. Moreover, its fluorescent properties make it a promising tool for imaging and sensing applications. Additionally, its metal-binding properties make it a potential candidate for the synthesis of metal-organic frameworks and other materials. Furthermore, its ability to modulate the immune response may have implications for the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of (2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester involves the reaction between 2-aminobenzenethiol and methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by acidification and purification. The yield of the product is typically around 70-80%, and the purity can be improved by recrystallization.
Propiedades
Número CAS |
61516-70-9 |
|---|---|
Nombre del producto |
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester |
Fórmula molecular |
C10H9NO3S |
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
methyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C10H9NO3S/c1-14-9(12)6-11-7-4-2-3-5-8(7)15-10(11)13/h2-5H,6H2,1H3 |
Clave InChI |
IQZZVOQKLNCGTK-UHFFFAOYSA-N |
SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=O |
SMILES canónico |
COC(=O)CN1C2=CC=CC=C2SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



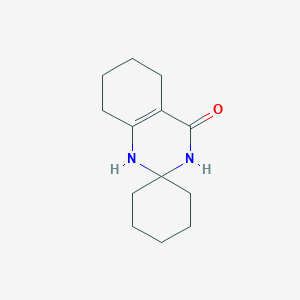
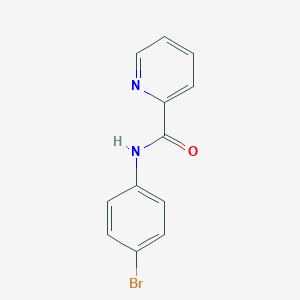
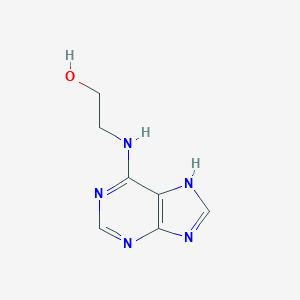
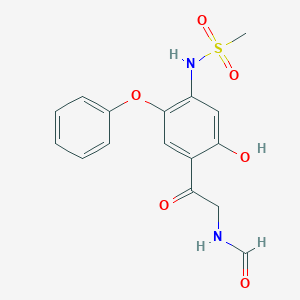
![2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole](/img/structure/B182022.png)
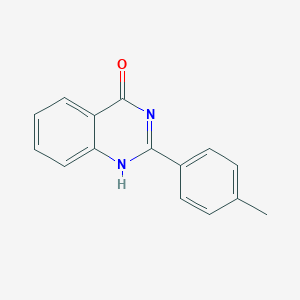
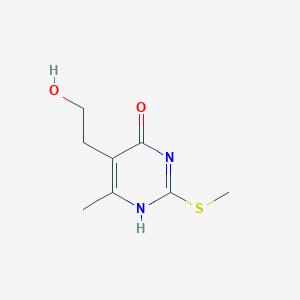
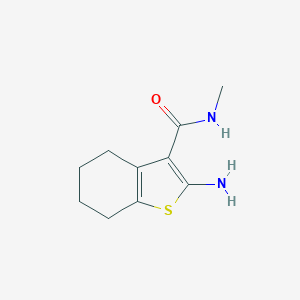
![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)
![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)
